molecular formula C18H11N3OS2 B2611681 N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 681174-71-0

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2611681
CAS RN: 681174-71-0
M. Wt: 349.43
InChI Key: LDVMHNZRCAFINX-UHFFFAOYSA-N
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Description

“N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a derivative of 8H-indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The compound has shown inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .


Molecular Structure Analysis

The molecular structure of this compound involves an indene moiety and a 3,5-dimethoxybenzamido moiety . The indene moiety of the compound is known to bury deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .

Scientific Research Applications

Antiviral Activity Against SARS-CoV-2

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has significantly impacted global health and economies. The 3-Chymotrypsin-like cysteine protease (3CL pro) plays a crucial role in viral replication. Researchers synthesized a series of 8H-indeno[1,2-d]thiazole derivatives and evaluated their biochemical activities against SARS-CoV-2 3CL pro. Among these derivatives, the representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro. Molecular docking studies further rationalized the binding mode of this compound .

Potential as Antimicrobial Agents

Thiazole derivatives have been explored for their antimicrobial properties. While specific studies on this compound are limited, its structural features suggest potential as an antimicrobial agent. Further investigations are warranted to assess its efficacy against bacterial and fungal pathogens .

Antihypertensive and Antioxidant Properties

While speculative, the compound’s structural features suggest possible antihypertensive and antioxidant effects. These aspects warrant further investigation.

Mechanism of Action

The compound has shown inhibitory activity against SARS-CoV-2 3CL pro . The 3,5-dimethoxybenzamido moiety of the compound forms strong H-bonds with Asn142, Glu166 on S1 subsite .

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS2/c22-17(11-5-6-13-14(8-11)23-9-19-13)21-18-20-16-12-4-2-1-3-10(12)7-15(16)24-18/h1-6,8-9H,7H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVMHNZRCAFINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide

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